Product packaging for 3-[Bis(2-methoxyethyl)amino]propanoic acid(Cat. No.:CAS No. 938291-25-9)

3-[Bis(2-methoxyethyl)amino]propanoic acid

Cat. No.: B3308464
CAS No.: 938291-25-9
M. Wt: 205.25 g/mol
InChI Key: BICCMIWYAQHGQH-UHFFFAOYSA-N
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Description

Contextualizing Amino Acids with Complex N-Substitutions in Organic Synthesis

The strategic modification of the amino group in amino acids, known as N-substitution, is a powerful tool in organic synthesis. Introducing complex substituents onto the nitrogen atom can profoundly alter the parent molecule's physical, chemical, and biological properties. These modifications can enhance solubility, modulate reactivity, and introduce new functionalities. monash.edu N-substituted amino acids are valuable synthons for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. nih.gov The synthesis of these complex amino acid derivatives can be challenging, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired products with high purity and yield. monash.edu

The Significance of Propanoic Acid Scaffolds in Molecular Design

The propanoic acid scaffold is a common structural motif in a wide array of organic molecules, including many with significant biological activity. researchgate.nethumanjournals.com This three-carbon carboxylic acid framework provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of a molecule's properties. In medicinal chemistry, for instance, propanoic acid derivatives are found in a number of well-known therapeutic agents. researchgate.nethumanjournals.com The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets. mdpi.comnih.gov The flexibility of the propanoic acid chain also allows for optimal positioning of other functional groups to maximize these interactions.

Overview of 3-[Bis(2-methoxyethyl)amino]propanoic acid within Amine- and Ether-Containing Chemical Architectures

This compound is a unique molecule that incorporates several key functional groups within its structure: a tertiary amine, two ether linkages, and a carboxylic acid. guidechem.com The tertiary amine group, with its two 2-methoxyethyl substituents, is a defining feature. guidechem.com Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. pressbooks.pub Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally less reactive than amines but can participate in hydrogen bonding with donor molecules. britannica.combyjus.com The presence of both amine and ether functionalities within the same molecule creates a chemical architecture with a unique combination of properties, including potential coordinating capabilities and specific solubility profiles.

The chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number 938291-25-9
Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
IUPAC Name This compound
Canonical SMILES COCCN(CCC(=O)O)CCOC
InChI Key BICCMIWYAQHGQH-UHFFFAOYSA-N

Table 1: Chemical properties of this compound. Data sourced from guidechem.com.

Scope and Academic Relevance of Research on this compound

Research on this compound and related structures is driven by the need for novel building blocks in various areas of chemical science. While specific research applications for this exact compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas. For example, the bis(2-methoxyethyl)amino group is a known structural element in other chemical reagents, such as Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), a deoxofluorinating agent used in organic synthesis. sigmaaldrich.com This suggests that the amine portion of the molecule could have interesting reactive properties.

Furthermore, derivatives of propanoic acid are actively being investigated for their potential in various applications, including the development of new therapeutic agents. mdpi.comnih.govmdpi.com The combination of the propanoic acid scaffold with the unique amine and ether functionalities in this compound makes it a compound of interest for further exploration in synthetic and medicinal chemistry. Its availability from commercial suppliers indicates its use as a building block or intermediate in chemical synthesis. bldpharm.comchemicalregister.compharmint.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO4 B3308464 3-[Bis(2-methoxyethyl)amino]propanoic acid CAS No. 938291-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[bis(2-methoxyethyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-13-7-5-10(6-8-14-2)4-3-9(11)12/h3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICCMIWYAQHGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC(=O)O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 Bis 2 Methoxyethyl Amino Propanoic Acid

Reactions of the Carboxyl Group in 3-[Bis(2-methoxyethyl)amino]propanoic acid

Esterification and Amidation Reactions

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For this compound, this can be typically achieved through Fischer-Speier esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed.

A related compound, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), is known to convert carboxylic acids into acid fluorides. sigmaaldrich.com These acid fluorides are highly reactive intermediates that can readily react with alcohols to form esters under milder conditions than direct esterification.

Amidation: The carboxyl group can also be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides (like DCC or EDC) or conversion to a more reactive species such as an acid chloride or acid anhydride. The resulting activated carboxylic acid derivative is then treated with an amine to form the corresponding amide. A known derivative, "Propanoic acid, 3-[bis(2-methoxyethyl)amino]-3-oxo-, ethyl ester," confirms the feasibility of forming amides from this parent molecule. guidechem.com

Table 1: General Reactions of the Carboxyl Group

Reaction Reagents Product
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) 3-[Bis(2-methoxyethyl)amino]propanoate ester
Amidation Amine (R'R''NH), Coupling Agent (e.g., DCC) 3-[Bis(2-methoxyethyl)amino]propanamide

Reduction to Alcohol and Further Transformations

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding 3-[Bis(2-methoxyethyl)amino]propan-1-ol. This reduction is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

The resulting alcohol, 3-[Bis(2-methoxyethyl)amino]propan-1-ol, is itself a versatile intermediate for further chemical modifications. The primary hydroxyl group can undergo a variety of reactions, including:

Oxidation: Mild oxidation could yield the corresponding aldehyde, while stronger oxidizing agents would re-form the carboxylic acid.

Esterification: Reaction with a carboxylic acid or its derivative would form an ester.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would yield an ether.

Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a halogen.

Reactions Involving the Tertiary Amine Moiety

The tertiary amine in this compound provides a site for quaternization and coordination with metal ions.

Quaternization and Salt Formation

As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to react with alkyl halides in a process known as the Menschutkin reaction to form quaternary ammonium (B1175870) salts. wikipedia.org For example, reaction with an alkyl halide such as methyl iodide would yield a permanently charged quaternary ammonium iodide. These quaternary ammonium salts have applications as phase-transfer catalysts and antimicrobial agents. wikipedia.orgtaylorandfrancis.comtcichemicals.comnih.govdrugbank.com

Furthermore, the basic nature of the tertiary amine allows it to react with acids to form ammonium salts. This can occur with both inorganic and organic acids.

Coordination Interactions with Metal Centers

The nitrogen atom of the tertiary amine and the oxygen atoms of the carboxylate group and the methoxyethyl side chains can act as donor atoms, allowing this compound to function as a ligand in coordination complexes with metal ions. The chelate effect, where multiple donor atoms from a single ligand bind to a central metal ion, can lead to the formation of stable metal complexes.

Studies on a structurally similar ligand, tris[2-(2-methoxyethoxy)ethyl]amine, have shown its ability to form complexes with f-block metals, indicating the potential for the bis(2-methoxyethyl)amino moiety to participate in metal coordination. nih.gov The specific coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions. The carboxylate group can coordinate in a monodentate or bidentate fashion, and the ether oxygens can also participate in chelation, making this molecule a potentially multidentate ligand. Such complexes are of interest in areas such as catalysis and materials science. nih.govamanote.comresearchgate.net

Table 2: General Reactions of the Tertiary Amine

Reaction Reagents Product
Quaternization Alkyl Halide (R'-X) Quaternary Ammonium Salt
Salt Formation Acid (H-A) Ammonium Salt
Coordination Metal Ion (Mⁿ⁺) Metal Complex

Transformations at the Ethoxy Side Chains

The ether linkages in the two 2-methoxyethyl side chains are generally stable functional groups. However, they can be cleaved under harsh reaction conditions. This cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. pressbooks.pubmdma.chmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, this would likely result in the formation of 2-iodoethanol (B1213209) or 2-bromoethanol (B42945) and a diol derivative of the parent molecule.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers and could potentially be used to transform the methoxyethyl side chains. masterorganicchemistry.com

It is important to note that the conditions required for ether cleavage are often harsh and may affect other functional groups within the molecule, such as the carboxylic acid or the tertiary amine. Therefore, careful selection of reagents and reaction conditions would be necessary to achieve selective transformation of the ethoxy side chains.

Ether Cleavage Reactions

The ether linkages within the two methoxyethyl groups of this compound are, in principle, susceptible to cleavage under strong acidic conditions. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This type of reaction typically involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile, often the conjugate base of the acid used, attacks the adjacent carbon atom. masterorganicchemistry.comlibretexts.org

The reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dependent on the structure of the carbon atom attached to the ether oxygen. masterorganicchemistry.comlibretexts.org In the case of this compound, the ether groups are primary. Therefore, an S(_N)2 pathway would be the expected mechanism for cleavage, wherein a halide ion (such as iodide or bromide from HI or HBr) would attack the methyl carbon or the methylene (B1212753) carbon of the ethyl chain. libretexts.org

The general reaction can be depicted as follows: R-O-R' + HX → R-X + R'-OH

For this compound, treatment with a strong acid like hydroiodic acid (HI) could potentially lead to the cleavage of the methyl-ether bond, yielding a diol-amino acid and methyl iodide. Complete cleavage of both ether linkages would result in the formation of 3-[Bis(2-hydroxyethyl)amino]propanoic acid. The general conditions and outcomes for such reactions are summarized in the table below.

ReagentExpected MechanismPotential Products
Hydroiodic acid (HI)S(_N)23-[Bis(2-hydroxyethyl)amino]propanoic acid, Methyl iodide
Hydrobromic acid (HBr)S(_N)23-[Bis(2-hydroxyethyl)amino]propanoic acid, Methyl bromide
Boron tribromide (BBr₃)Lewis acid-assisted cleavage3-[Bis(2-hydroxyethyl)amino]propanoic acid, Methyl bromide

Functionalization of Methoxy (B1213986) Groups

Beyond complete cleavage, the methoxy groups of this compound could potentially be functionalized. However, direct functionalization of the methoxy group without cleavage is not a common transformation. Typically, derivatization would occur at the carbon alpha to the ether oxygen. For instance, radical-based reactions could potentially introduce functionality at these positions.

A more feasible approach to modifying the side chains would be through the products of ether cleavage. The resulting hydroxyl groups of 3-[Bis(2-hydroxyethyl)amino]propanoic acid would be amenable to a wide range of functionalization reactions, such as esterification, etherification, or conversion to halides, thereby providing a pathway to a variety of derivatives.

Role as a Precursor in Multistep Organic Synthesis

The structural features of this compound make it a potentially valuable precursor in multistep organic synthesis.

Building Block for Complex Heterocyclic Systems

While no specific examples of the use of this compound in the synthesis of complex heterocyclic systems have been documented, its structure suggests several possibilities. The presence of a tertiary amine and a carboxylic acid makes it a type of amino acid. Amino acids are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocycles, including lactams, piperidines, and more complex fused ring systems. orgsyn.org

For instance, the carboxylic acid could be activated and then undergo an intramolecular reaction with the tertiary amine, although this would lead to a strained zwitterionic species. More likely, the propanoic acid chain could be extended or modified to enable cyclization reactions. The tertiary amine could also direct certain reactions or be quaternized to introduce further reactivity. The "tert-amino effect" is a known phenomenon in heterocyclic chemistry where an ortho-substituted N,N-dialkylaniline can undergo cyclization, and analogous reactivity could be envisioned for this compound under specific conditions. nih.gov

Intermediate in the Preparation of Advanced Organofluorine Compounds (drawing analogy from Bis(2-methoxyethyl)aminosulfur Trifluoride)

A compelling potential application for this compound lies in its structural similarity to the amine precursor of Bis(2-methoxyethyl)aminosulfur Trifluoride, a well-known fluorinating agent. organic-chemistry.orgsigmaaldrich.com This reagent, often referred to as Deoxo-Fluor®, is valued for its increased thermal stability compared to other similar reagents like DAST (diethylaminosulfur trifluoride). organic-chemistry.org This enhanced stability is attributed to the coordinating effect of the methoxy groups on the electron-deficient sulfur atom. organic-chemistry.org

Deoxo-Fluor® is synthesized from bis(2-methoxyethyl)amine (B57041). organic-chemistry.org Given this, this compound could serve as a precursor to a modified fluorinating reagent. The presence of the propanoic acid group could modulate the reactivity and solubility of the resulting trifluorosulfurane, potentially offering advantages in specific synthetic contexts.

Deoxo-Fluor® is used to convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides or trifluoromethyl derivatives. sigmaaldrich.com By analogy, a fluorinating reagent derived from this compound could find use in the synthesis of advanced organofluorine compounds. The carboxylic acid moiety could either be protected during the formation of the aminosulfur trifluoride or could itself be a site for further derivatization, leading to bifunctional fluorinating agents. The table below outlines some of the transformations achieved with Deoxo-Fluor®, which could be analogous to the potential applications of a derivative of this compound.

SubstrateProduct with Deoxo-Fluor®
Primary AlcoholAlkyl Fluoride
Aldehydegem-Difluoride
Ketonegem-Difluoride
Carboxylic AcidAcyl Fluoride or Trifluoromethyl derivative

The development of new fluorinating agents is a significant area of research, and the modification of existing scaffolds is a common strategy. The introduction of a carboxylic acid group onto the backbone of an aminosulfur trifluoride could lead to novel reactivity or improved physical properties, making this compound a molecule of considerable interest for further investigation.

Coordination Chemistry of 3 Bis 2 Methoxyethyl Amino Propanoic Acid

Ligand Design Principles for Multidentate Amino Acid Derivatives

The design of multidentate ligands, molecules capable of binding to a metal center through multiple donor atoms, is a pivotal aspect of inorganic and medicinal chemistry. researchgate.net Amino acid derivatives are particularly valuable as scaffolds for these ligands due to the inherent presence of at least two distinct coordinating groups: the amine and the carboxylate. The simultaneous binding of multiple ligands to a receptor enhances affinity and stability compared to individual, monovalent ligands. nih.gov

Chelation via Amine and Carboxylate Functionalities

The foundational coordinating behavior of amino acids involves the formation of a stable chelate ring with a metal ion, utilizing the nitrogen atom of the amino group and an oxygen atom from the carboxylate group. In 3-[Bis(2-methoxyethyl)amino]propanoic acid, the tertiary amine and the carboxylate functional group are the primary sites for metal binding. This arrangement facilitates the formation of a six-membered chelate ring, a thermodynamically favorable conformation in coordination complexes. Mono-protected amino acids (MPAAs) have been proposed to bind to palladium(II) via κ2-(N,O) coordination, and the isolated complexes exist as μ-carboxylato bridged dimers. rsc.org

Potential Participation of Methoxyethyl Ether Oxygens in Coordination

A distinguishing feature of this compound is the inclusion of two methoxyethyl arms on the nitrogen atom. The ether oxygen atoms within these arms present additional potential donor sites for metal coordination. This structural element allows the ligand to be potentially tetradentate or even pentadentate, significantly increasing the stability of the resulting metal complex through the chelate effect. The flexibility of these arms enables them to spatially arrange around a metal ion, offering a high degree of pre-organization for complexation.

Complexation with Transition Metals

The versatile donor set of this compound makes it a suitable ligand for a variety of transition metals. The coordination number, geometry, and the extent of ligand donor atom participation are influenced by the electronic and steric properties of the specific metal ion.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of transition metal complexes with this ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent. nanobioletters.com Control of pH is often crucial to ensure the deprotonation of the carboxylic acid, a prerequisite for its coordination to the metal center. Characterization of the resulting complexes is achieved through various analytical methods. mdpi.comsemanticscholar.org

Analytical TechniqueInformation Gained
Elemental Analysis Determines the empirical formula of the complex.
Infrared (IR) Spectroscopy Confirms the coordination of the carboxylate group by observing shifts in the C=O stretching frequency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the solution-state structure of the complex.
Single-Crystal X-ray Diffraction Offers definitive solid-state structural data, including bond lengths, bond angles, and coordination geometry.

Investigation of Coordination Geometries and Modes

The coordination geometry of metal complexes with this compound is dictated by the nature of the metal ion and the stoichiometry of the reaction. For many transition metals, octahedral or distorted octahedral geometries are common. The ligand can act as a tetradentate N,O,O',O'' donor, coordinating through the amine nitrogen, one carboxylate oxygen, and the two ether oxygens. The remaining coordination sites on the metal can be occupied by solvent molecules or counter-ions. The flexible methoxyethyl arms allow the ligand to adapt to different metal ion sizes, potentially leading to varied coordination modes.

Complexation with Lanthanide and Actinide Elements

The larger ionic radii and preference for high coordination numbers of lanthanide and actinide elements make them well-suited for complexation with multidentate ligands like this compound. chemrxiv.org The flexible nature and multiple donor sites of this ligand allow it to effectively encapsulate these large metal ions. researchgate.net

Research into the complexation with f-block elements is often driven by potential applications in fields such as medical imaging and separations. researchgate.net The combination of "hard" donors (amine nitrogen, carboxylate oxygen) and "soft" donors (ether oxygens) in this compound provides a versatile binding pocket for these large, electropositive metal ions. researchgate.net It is anticipated that the ligand could act as a pentadentate donor with lanthanides and actinides, with the remaining coordination sites filled by other molecules. researchgate.net Studies have been conducted on the synthesis of lanthanide complexes with ligands such as 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′ bipyridine. mdpi.com Furthermore, the synthesis of a neutral uranium bis(anthracenide) sandwich complex has been reported, expanding the scope of actinide coordination chemistry. nih.gov

Element SeriesKey Considerations for Complexation
Lanthanides Large ionic radii, typically high coordination numbers (8 or 9), luminescence properties of interest.
Actinides Larger ionic radii than lanthanides, variety of oxidation states, radiochemical applications.

No Published Research on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found on the coordination chemistry of the compound this compound.

As a result, it is not possible to provide an article detailing the supramolecular interactions, self-assembly of coordination polymers, or the role of non-covalent interactions in metal-ligand assemblies involving this specific compound. The requested topics require experimental data and analysis from published research, which is currently unavailable for this compound.

General principles of coordination chemistry suggest that as an amino acid derivative with ether functionalities, this compound possesses potential coordination sites through its carboxylate group, the tertiary amine nitrogen, and the ether oxygen atoms. These features could theoretically allow for the formation of various coordination complexes and polymers with metal ions.

The self-assembly of such coordination polymers would be directed by the coordination preferences of the metal center and the conformational flexibility of the ligand. The resulting supramolecular architectures would be stabilized by a variety of non-covalent interactions, such as hydrogen bonding (involving the carboxylate group or coordinated water molecules), and van der Waals forces.

However, without any specific studies on this compound, any discussion on its coordination behavior, the structure of its potential coordination polymers, and the nature of the non-covalent interactions would be purely speculative and not based on scientific evidence.

Researchers in the field of coordination chemistry continuously explore new ligands for the synthesis of novel materials. It is possible that the coordination chemistry of this compound may be investigated in the future.

Applications in Advanced Materials Science

Integration of 3-[Bis(2-methoxyethyl)amino]propanoic acid into Polymeric Systems

The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amine, suggests its potential utility in polymer chemistry.

Theoretically, the carboxylic acid group of this compound can participate in polycondensation reactions with suitable co-monomers, such as diols or diamines, to form polyesters or polyamides, respectively. The tertiary amine and ether groups would then be incorporated as pendant functionalities along the polymer backbone, potentially imparting specific properties like hydrophilicity, chelation capacity, or stimuli-responsiveness.

Furthermore, derivatives of this amino acid could be synthesized to bear polymerizable groups, such as vinyl or acrylate (B77674) moieties. These modified monomers could then undergo chain-growth polymerization to create polymers with the bis(2-methoxyethyl)amino propanoate structure as a repeating side chain. Such polymers could be classified as amino acid-derived stimuli-responsive polymers, which are known to respond to external triggers like pH or temperature. rsc.orgresearchgate.net

The presence of the tertiary amine also opens up possibilities for its use in creating cross-linked polymer networks. For example, it could act as a catalyst or a reactive site in certain curing processes, such as those involving epoxy resins. google.com The ability of amines to react with various functional groups makes them valuable in the synthesis of network polymers. mdpi.comacs.org

Role in the Synthesis of Functional Organic Materials

The unique combination of functional groups in this compound makes it a potential precursor for a variety of functional organic materials.

Polymers and materials derived from this compound could find applications in advanced coatings. The ether and amine functionalities can enhance adhesion to various substrates and improve the solubility and dispersibility of coating formulations. The zwitterionic character that could arise from the internal salt formation between the acidic and basic centers might lead to surfaces with anti-fouling properties. Zwitterionic polymers are known to be effective in reducing non-specific protein adsorption, a desirable characteristic for biomedical and marine coatings. mdpi.comacs.org

The tertiary amine and ether groups within the molecule are capable of coordinating with metal ions. This suggests that materials incorporating this compound could be developed for use in chemical sensors for the detection of specific metal cations. The binding of a metal ion would likely alter the electronic or photophysical properties of the material, providing a detectable signal. The development of amino-functional polyethers for such applications is an area of active research. researchgate.net

Influence of Compound Structure on Material Microstructure and Macro-properties

The molecular structure of this compound is expected to have a significant impact on the properties of materials into which it is incorporated.

The presence of flexible ether linkages can lower the glass transition temperature of polymers, leading to more flexible materials. The polar carboxylic acid and amine groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the self-assembly of the molecules or polymer chains, leading to the formation of ordered microstructures such as micelles or lamellar phases. researchgate.net The self-assembly of amino acid-derived molecules is a powerful tool for creating functional nanostructures. google.com The balance between the hydrophilic ether and acid/amine groups and the hydrophobic alkyl portions of the molecule will dictate its amphiphilic character and subsequent self-assembly behavior in different solvent environments. This, in turn, would govern the macroscopic properties of the resulting material, such as its mechanical strength, thermal stability, and permeability.

Catalytic Applications of 3 Bis 2 Methoxyethyl Amino Propanoic Acid

Role as an Organocatalyst or Component in Organocatalytic Systems

There is currently no available scientific literature or patent documentation that describes the use of 3-[Bis(2-methoxyethyl)amino]propanoic acid as an organocatalyst or as a component in organocatalytic systems. While its structure contains both a basic tertiary amine and an acidic carboxylic acid, which are functional groups often found in bifunctional organocatalysts, its efficacy in promoting any organic transformation has not been reported.

Ligand in Homogeneous Transition Metal Catalysis

The potential for this compound to act as a ligand for transition metals in homogeneous catalysis has not been explored in any published research. The presence of multiple heteroatoms suggests it could act as a multidentate ligand, but no studies have been conducted to synthesize or characterize any metal complexes involving this compound, nor have any such complexes been applied in catalytic reactions.

Asymmetric Catalysis Mediated by this compound-Metal Complexes

Given that this compound is an achiral molecule, its direct use as a ligand would not be expected to induce enantioselectivity in metal-catalyzed reactions. The development of chiral variants of this compound would be a prerequisite for its application in asymmetric catalysis. To date, no such chiral analogues or their use in asymmetric transformations have been reported.

Investigations into Reaction Mechanism and Selectivity

Without any reported catalytic activity, there have been no investigations into the potential reaction mechanisms or the factors that would control selectivity if this compound were to be used as a ligand. Such studies are contingent on the initial discovery of a catalytically active system.

Support for Heterogeneous Catalytic Systems (e.g., surface modification)

There is no evidence to suggest that this compound has been utilized as a support material or for the surface modification of heterogeneous catalysts. The carboxylic acid group could potentially be used to anchor the molecule to a solid support, but this application has not been described in the literature.

Theoretical and Computational Studies of 3 Bis 2 Methoxyethyl Amino Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Molecular Orbitals (e.g., HOMO/LUMO)

No specific studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) analysis for 3-[Bis(2-methoxyethyl)amino]propanoic acid were found in the public domain. Such analyses would be crucial for predicting the compound's reactivity and electronic properties.

Vibrational Spectroscopy Analysis (e.g., FTIR, Raman)

There are no available computational studies that predict or analyze the Fourier-Transform Infrared (FTIR) or Raman spectra of this compound. Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule.

NMR Chemical Shift Predictions

A search for theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound did not yield any specific results. Computational NMR predictions are valuable for aiding in the structural elucidation and confirmation of chemical identity.

Conformational Analysis and Molecular Dynamics Simulations

These computational methods are employed to study the three-dimensional structure, flexibility, and dynamic behavior of molecules.

Preferred Conformations and Rotational Barriers

No literature was found that specifically investigates the preferred conformations, rotational barriers, or potential energy surface of this compound through computational methods.

Solvent Effects on Molecular Conformation

There are no published molecular dynamics simulations or other computational studies that explore the influence of different solvents on the conformation of this compound.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions at a molecular level. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to study various potential reaction pathways. These studies can provide valuable insights into reaction kinetics and thermodynamics, helping to predict the feasibility and outcomes of different chemical transformations.

One area of interest is the study of reactions involving the carboxylic acid group, such as esterification or amidation. Computational models can map out the potential energy surface of such reactions, identifying transition states and intermediates. For instance, in an esterification reaction, DFT calculations can determine the energy barriers for both acid-catalyzed and base-catalyzed mechanisms, revealing the most likely pathway.

Another key reactive site is the tertiary amine. Computational studies can investigate its nucleophilic substitution reactions. By modeling the approach of an electrophile to the nitrogen atom, researchers can calculate the activation energy and reaction energy, providing a quantitative measure of the amine's reactivity. Such studies can also explore the potential for side reactions, offering a comprehensive understanding of the reaction landscape.

Furthermore, computational analysis can shed light on decomposition pathways. By simulating the molecule at elevated temperatures or in the presence of specific reagents, it is possible to identify the weakest bonds and predict the likely fragmentation patterns. This information is crucial for understanding the stability of the compound under various conditions.

Hypothetical reaction mechanism studies could involve the aminolysis of an ester, a reaction type that has been computationally analyzed for other systems. researchgate.net Such a study on this compound could explore the reaction's energy profile, comparing a non-catalytic concerted mechanism with a stepwise mechanism. The calculated energy diagrams would reveal the transition state energies and the stability of any intermediates, providing a detailed picture of the reaction progress. researchgate.net

Below is an interactive data table showcasing hypothetical data that could be generated from a computational study on the reaction mechanisms of this compound.

Table 1: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
Esterification (Acid-Catalyzed)DFT (B3LYP/6-31G)PCM (Water)15.8
Amidation with AmmoniaDFT (B3LYP/6-31G)PCM (Water)22.5
N-Alkylation with Methyl IodideDFT (M06-2X/def2-TZVP)SMD (Acetonitrile)18.2
Thermal Decomposition (C-N bond cleavage)DFT (B3LYP/6-31G*)Gas Phase45.7

Ligand-Metal Interaction Modeling in Coordination Complexes

The structure of this compound, featuring a carboxylic acid group, a tertiary amine, and two ether functionalities, makes it a potentially versatile chelating ligand for various metal ions. Computational modeling is an invaluable tool for predicting and understanding the coordination chemistry of such ligands. nih.gov DFT calculations can be used to determine the preferred coordination modes, binding energies, and electronic structures of the resulting metal complexes. nih.gov

Modeling studies can predict the geometry of the coordination sphere around a metal ion when complexed with this compound. These calculations can reveal the bond lengths and angles between the metal and the donor atoms of the ligand (the nitrogen of the amine, the oxygens of the carboxylic acid, and the oxygens of the methoxyethyl groups). This information is fundamental to understanding the stability and reactivity of the coordination complex. nih.gov

Furthermore, computational models can provide insights into the thermodynamic stability of these complexes. acs.orgresearchgate.net By calculating the binding energy of the ligand to the metal ion, it is possible to predict the strength of the interaction and compare the affinity of this compound for different metal ions. nih.gov This is particularly useful in applications such as metal sequestration or catalysis, where ligand-metal bond strength is a critical parameter.

The electronic properties of the coordination complexes can also be investigated using computational methods. Techniques such as Natural Bond Orbital (NBO) analysis can provide information about the charge distribution and the nature of the chemical bonds between the ligand and the metal. This can help to elucidate the degree of covalent versus ionic character in the metal-ligand interactions.

A hypothetical computational study could investigate the interaction of this compound with a divalent metal ion like copper(II). The modeling could explore different possible coordination modes, for example, a tridentate coordination involving the amine nitrogen and both ether oxygens, or a bidentate coordination with the carboxylate group. The relative energies of these different coordination geometries would indicate the most stable arrangement.

Below is an interactive data table presenting hypothetical data from a computational study on the ligand-metal interactions of this compound with various metal ions.

Table 2: Hypothetical Ligand-Metal Interaction Properties for this compound Complexes

Metal IonCoordination ModeComputational MethodCalculated Binding Energy (kcal/mol)Key Bond Length (M-N) (Å)
Cu(II)Tridentate (N, O, O)DFT (B3LYP/LANL2DZ)-45.22.05
Zn(II)Tridentate (N, O, O)DFT (B3LYP/LANL2DZ)-38.72.12
Ni(II)Tridentate (N, O, O)DFT (B3LYP/LANL2DZ)-42.12.08
Fe(III)Tetradentate (N, O, O, O)DFT (B3LYP/LANL2DZ)-65.82.01

Analytical Methodologies for Research Characterization of 3 Bis 2 Methoxyethyl Amino Propanoic Acid

Chromatographic Methods for Purity Assessment and Separation

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives: Given that the target compound is an amino acid and likely non-volatile, this section would have explored the derivatization techniques required to make it suitable for GC-MS analysis. This would involve discussing the chemical reactions used to create volatile esters of the carboxylic acid group and the subsequent GC-MS parameters for their separation and identification.

The inability to find any patents, scientific articles, or certificates of analysis that provide this specific analytical data for 3-[Bis(2-methoxyethyl)amino]propanoic acid prevents the creation of a scientifically accurate and detailed article as requested. While general principles of these analytical techniques as they apply to amino acids are well-documented, their specific application and the resulting data for this particular compound are not available.

X-ray Crystallography for Solid-State Structure Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound is not available in the reviewed literature. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, cannot be provided at this time. Such studies would be necessary to definitively determine its three-dimensional lattice structure and intermolecular interactions in the solid state.

Future Research on this compound: A Roadmap of Unexplored Potential

While this compound is a known chemical entity, its potential applications and fundamental properties remain largely uncharted territory within the scientific community. The unique combination of a tertiary amine, ether functionalities, and a carboxylic acid group within a flexible aliphatic chain suggests a rich and varied chemistry awaiting exploration. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this intriguing molecule, from novel synthesis to advanced materials and computational modeling.

Q & A

Q. What are the optimal synthetic routes for 3-[Bis(2-methoxyethyl)amino]propanoic acid, and how do reaction conditions influence yield?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropanoic acid with bis(2-methoxyethyl)amine under basic conditions (e.g., NaOH in ethanol) typically yields the product. Key variables include:

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions (e.g., esterification).
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous solvents simplify purification .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide can improve efficiency in biphasic systems .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key Challenges
Nucleophilic Substitution65–75≥95%Competing elimination reactions
Amide Condensation50–6090–92%Hydrolysis of intermediates

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., methoxyethyl protons at δ 3.2–3.5 ppm and carboxylic acid protons at δ 12–13 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the bis(2-methoxyethyl)amino group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer : The bulky bis(2-methoxyethyl)amino group reduces nucleophilicity at the nitrogen, necessitating stronger activating agents (e.g., HATU instead of DCC). Computational studies (DFT) suggest:

  • Steric Hindrance : Methoxyethyl groups create a shielded environment, slowing amide bond formation.
  • Electronic Effects : Electron-donating methoxy groups stabilize intermediates but may reduce electrophilicity .

Q. Experimental Optimization :

  • Use low-temperature (-20°C) conditions to suppress side reactions.
  • Employ microwave-assisted synthesis to overcome kinetic barriers .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., IC₅₀ values varying by 10-fold) may arise from:

  • Assay Conditions : Differences in pH (optimal range: 7.4–7.8) or ionic strength alter protonation states .
  • Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted amines can interfere with bioassays.

Q. Resolution Strategies :

  • Standardize protocols using LC-MS-purified samples .
  • Perform dose-response curves under controlled buffer conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases or proteases) using crystal structures from the PDB.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Table 2 : Key Computational Parameters

ParameterValue/SoftwareRelevance to Study
Docking Score Threshold≤ -7.0 kcal/molHigh-affinity binding
Solvation ModelTIP3PMimics aqueous environment

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer :

  • Racemization Risk : The carboxylic acid group may racemize under high heat or acidic conditions. Mitigate by:
    • Using chiral auxiliaries (e.g., Evans oxazolidinones).
    • Performing asymmetric catalysis with Rh(II)-based catalysts .
  • Purification : Chiral HPLC with cellulose-based columns achieves >99% enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.